molecular formula C18H20N2O4S B2388863 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide CAS No. 300384-50-3

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

Cat. No.: B2388863
CAS No.: 300384-50-3
M. Wt: 360.43
InChI Key: QPEAWGOSFLHTBH-UHFFFAOYSA-N
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Description

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide is an organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide typically involves the reaction of m-toluidine with morpholinosulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of m-toluidine attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzamide groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide is unique due to its combination of a morpholinosulfonyl group and a benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAWGOSFLHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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